molecular formula C20H20N2OS B11345094 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B11345094
M. Wt: 336.5 g/mol
InChI Key: ZAOMMZSUIRMTFB-UHFFFAOYSA-N
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Description

2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core with various functional groups attached

Preparation Methods

The synthesis of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylphenol, ethyl bromide, and propargyl bromide.

    Step 1: The 2,5-dimethylphenol is reacted with ethyl bromide in the presence of a base like potassium carbonate to form 2-(2,5-dimethylphenoxy)ethyl bromide.

    Step 2: The resulting bromide is then treated with sodium sulfide to introduce the sulfanyl group, yielding 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}ethane.

    Step 3: This intermediate is then reacted with propargyl bromide in the presence of a base to form the final product, 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole.

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the alkyne group to form an alkene or alkane.

    Substitution: The benzodiazole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alkenes, and substituted benzodiazoles.

Scientific Research Applications

2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with biological targets:

    Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.

    Pathways Involved: It can interfere with bacterial cell wall synthesis or protein synthesis pathways, leading to cell death.

The exact molecular interactions and pathways are subjects of ongoing research, with studies focusing on docking simulations and in vitro assays to elucidate the compound’s effects.

Comparison with Similar Compounds

2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can be compared with similar compounds:

The uniqueness of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C20H20N2OS/c1-4-11-22-18-8-6-5-7-17(18)21-20(22)24-13-12-23-19-14-15(2)9-10-16(19)3/h1,5-10,14H,11-13H2,2-3H3

InChI Key

ZAOMMZSUIRMTFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2CC#C

Origin of Product

United States

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